molecular formula C9H9NO B1332748 3-(3-Hydroxyphenyl)propanenitrile

3-(3-Hydroxyphenyl)propanenitrile

Cat. No. B1332748
M. Wt: 147.17 g/mol
InChI Key: WKUNJVDLRFNPBI-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)propanenitrile is a member of phenols.

Scientific Research Applications

Intramolecular Hydrogen Bonds and Anomeric Effect

3-(3-Hydroxyphenyl)propanenitrile has been studied in the context of intramolecular hydrogen bonds and anomeric effects. A theoretical study using ab initio methods explored its properties along with other related nitriles, providing insights into its stability and geometric trends influenced by these molecular interactions (Fernández, Vázquez, & Ríos, 1992).

Catalysis and Chemical Synthesis

This compound has applications in chemical synthesis, particularly in the formation of β-hydroxy nitriles. Metal(II) Schiff base complexes have been used as catalysts for the conversion of epoxides to β-hydroxy nitriles, including derivatives of 3-hydroxy propanenitrile, under mild conditions. This method yields biologically-active molecules efficiently (Naeimi & Moradian, 2006).

Biocompatible Polymers and Imaging Applications

Research in 2020 introduced biocompatible, aliphatic, light-emitting terpolymers incorporating 3-(N-isopropylacrylamido)propanenitrile and related compounds. These terpolymers find use in diverse applications like Fe(III) sensing, cellular imaging, and as security ink, demonstrating the versatility of 3-hydroxypropanenitrile derivatives in advanced material science (Mahapatra et al., 2020).

Enantioselective Synthesis

The compound's derivatives have been utilized in enantioselective synthesis. For example, (S)-3-hydroxy-3-(2-thienyl) propanenitrile, a key chiral building block, has been synthesized using lipase-catalyzed transesterification, demonstrating the importance of 3-hydroxypropanenitrile in producing chiral compounds for pharmaceutical applications (Liu et al., 2016).

Bio-Based Chemical Production

3-Hydroxypropionic acid, closely related to 3-hydroxypropanenitrile, is a valuable platform chemical serving as a precursor for various compounds like acrylonitrile. Its production via microbial pathways highlights the biological and environmental significance of this chemical class (Vidra & Németh, 2017).

properties

Product Name

3-(3-Hydroxyphenyl)propanenitrile

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-(3-hydroxyphenyl)propanenitrile

InChI

InChI=1S/C9H9NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4H2

InChI Key

WKUNJVDLRFNPBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(3-methoxyphenyl)propanenitrile (Step A, 1.71 g, 10.6 mmol) in dry CH2Cl2 (20 ml) was added BBr3 (1M in CH2Cl2, 5.32 g, 21.2 mmol) at −78° C. under argon. The reaction mixture was stirred at the same temperature for 2 hours and then at 0° C. for 4 hours or until all the starting material is consumed, quenched with ice, extracted with EtOAc (30 ml×3), the combined organic layer was washed carefully with sat NaHCO3, brine and dried over Na2SO4, filtered, concentrated, and purified by flash chromatography on a silica gel column (hex: ethyl acetate 2:1) to give the title compound.
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 300 ml. flask equipped with a magnetic stirrer, cold water condenser, CO2 outlet and bubbler, and a heated oil bath was charged with 21 g. of crude α-cyano-m-hydroxydihydrocinnamic acid (above) and freshly redistilled quinoline (10 ml.). The acid underwent smooth decarboxylation at an oil bath temperature of 150°C with CO2 evolution ceasing after about 2.5 hr. For workup, the cooled mixture was treated with 200 ml. of 5N HCl and extracted thoroughly with several portions of diethyl ether totalling 350 ml. The ether was washed with water (1 × 100 ml.), saturated NaHCO3 (4 × 50 ml.), brine (1 × 100 ml.), and dried over anhydrous Na2SO4. Concentration of the ether solution gave 11.15 g. (69% yield) of β-(m-hydroxyphenyl)propionitrile as a pale yellow solid. Recrystallization from ethyl acetate/hexane gave the pure compound as light yellow crystals, m.p. 64°-66°C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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